
Rhenium--scandium (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhenium–scandium (2/1) is a compound formed by the combination of rhenium and scandium in a 2:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of rhenium–scandium (2/1) can be achieved through various synthetic routes. One common method involves the sol-gel process, where rhenium and scandium powders are dissolved in a special solvent under ultra-agitation. This process ensures the uniform distribution of the constituents throughout the powder . Another approach involves the chemical route, where rhenium and scandium oxide doped tungsten nanoparticles are synthesized using the sol-gel method .
Industrial Production Methods: Industrial production of rhenium–scandium (2/1) typically involves the use of high-temperature reactions and specialized equipment to ensure the purity and uniformity of the final product. The sol-gel method is often employed on an industrial scale due to its ability to produce high-quality nanoparticles with controlled properties .
Análisis De Reacciones Químicas
Types of Reactions: Rhenium–scandium (2/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of rhenium and scandium, which allow for the formation of stable compounds with diverse chemical characteristics.
Common Reagents and Conditions: Common reagents used in the reactions involving rhenium–scandium (2/1) include hydrogen peroxide, which is used in the sol-gel process to dissolve rhenium and scandium powders . Other reagents may include various solvents and catalysts that facilitate the desired chemical transformations.
Major Products: The major products formed from the reactions involving rhenium–scandium (2/1) depend on the specific reaction conditions and reagents used. For example, the sol-gel process results in the formation of spherical-shaped nanoparticles with uniform grain size and phase purity .
Aplicaciones Científicas De Investigación
Rhenium–scandium (2/1) has a wide range of scientific research applications. In materials science, it is used to improve the mechanical properties of tungsten nanoparticles, making them suitable for use in high-performance cathodes . In chemistry, rhenium–scandium (2/1) is studied for its catalytic properties, which can be utilized in various chemical reactions . Additionally, the compound’s unique properties make it a valuable material for research in fields such as electronics and nanotechnology.
Mecanismo De Acción
The mechanism by which rhenium–scandium (2/1) exerts its effects is primarily related to its ability to enhance the properties of other materials. For example, the addition of rhenium to scandium-doped tungsten nanoparticles improves their mechanical properties and reduces shrinkage during sintering . This enhancement is attributed to the uniform distribution of rhenium and scandium within the nanoparticles, which leads to improved structural integrity and performance.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to rhenium–scandium (2/1) include other rhenium-based alloys and compounds, such as rhenium–tungsten and rhenium–molybdenum alloys . These compounds share some properties with rhenium–scandium (2/1) but differ in their specific applications and performance characteristics.
Uniqueness: Rhenium–scandium (2/1) is unique due to its specific combination of rhenium and scandium, which imparts distinct properties not found in other rhenium-based compounds. The uniform distribution of rhenium and scandium within the nanoparticles results in improved mechanical properties and reduced shrinkage, making it a valuable material for high-performance applications .
Propiedades
Número CAS |
12038-68-5 |
|---|---|
Fórmula molecular |
Re2Sc |
Peso molecular |
417.37 g/mol |
Nombre IUPAC |
rhenium;scandium |
InChI |
InChI=1S/2Re.Sc |
Clave InChI |
JUYWFPZKHYFFHX-UHFFFAOYSA-N |
SMILES canónico |
[Sc].[Re].[Re] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



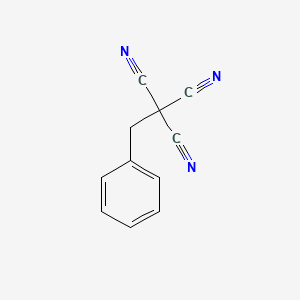

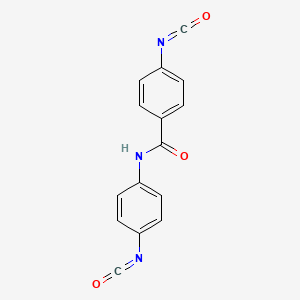
![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)
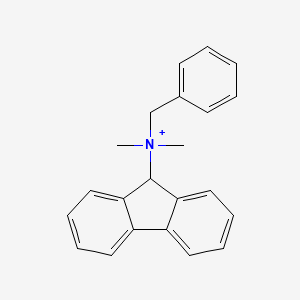
![2-[(Diethylalumanyl)methyl]pyridine](/img/structure/B14721477.png)
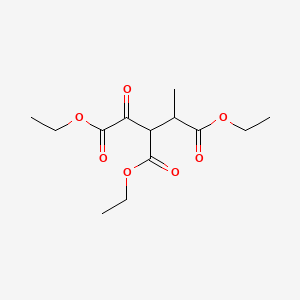
![1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea](/img/structure/B14721491.png)
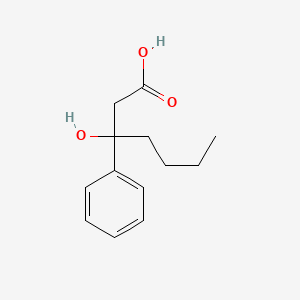
![N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide](/img/structure/B14721503.png)



